

Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Diisopropylethylamine trihydrofluoride*

Cat. No.: *B164517*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized reagent in organic synthesis, primarily valued as a mild and selective nucleophilic fluorinating agent.[1] As a salt of the sterically hindered Hünig's base (N,N-Diisopropylethylamine) and hydrogen fluoride, it offers a safer and more manageable alternative to gaseous hydrogen fluoride. Its application is particularly prominent in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom.[2] This guide provides an in-depth overview of the structure, properties, and applications of **Diisopropylethylamine trihydrofluoride**, with a focus on its role in modern drug development.

Structure and Properties

Diisopropylethylamine trihydrofluoride is an ionic compound composed of the diisopropylethylammonium cation ($[\text{i-Pr}_2\text{NEtH}]^+$) and the trihydrofluoride anion ($[\text{H}_2\text{F}_3]^-$). The bulky isopropyl groups on the nitrogen atom of the cation render it non-nucleophilic, which is a key feature for its application as a base in various chemical transformations.[3]

Physical and Chemical Properties

Property	Value	Reference
CAS Number	131600-43-6	[4]
Molecular Formula	C ₈ H ₂₂ F ₃ N	[4]
Molecular Weight	189.26 g/mol	[4]
Appearance	Colorless to yellowish liquid	[5]
Boiling Point	93-95 °C	[5]
Density	0.965 g/mL at 25 °C	[5]

Note: Due to the nature of the trihydrofluoride anion, which exists in equilibrium with HF and F⁻, the exact molecular structure can be complex and dependent on the solvent and temperature.

Synthesis

Diisopropylethylamine trihydrofluoride is prepared by the reaction of N,N-Diisopropylethylamine (Hünig's base) with hydrogen fluoride.[1] This acid-base reaction should be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, given the highly corrosive and toxic nature of hydrogen fluoride.

General Synthesis Workflow

Caption: General workflow for the synthesis of **Diisopropylethylamine trihydrofluoride**.

Applications in Organic Synthesis

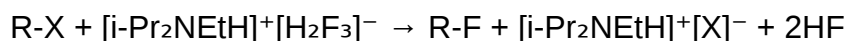
The primary utility of **Diisopropylethylamine trihydrofluoride** lies in its role as a nucleophilic fluoride source for a variety of organic transformations. Its mildness and selectivity make it a valuable tool in the synthesis of complex molecules, particularly in the later stages of a synthetic route where functional group tolerance is crucial.

Nucleophilic Fluorination

DIPEA·3HF is effective in converting a range of substrates to their corresponding fluorides. This includes the substitution of leaving groups such as halides (Br, I), tosylates, and

mesylates.[6]

General Reaction Scheme:



Where X = Br, I, OTs, OMs, etc.

Experimental Protocol: Fluorination of Benzyl Bromide

A representative, though generalized, protocol for the fluorination of an activated halide is as follows. Note: Specific conditions should be optimized for each substrate.

- To a solution of the benzylic bromide (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane in a fluoropolymer reaction vessel, add **Diisopropylethylamine trihydrofluoride** (1.2 - 1.5 eq).
- The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired benzyl fluoride.

Reaction Workflow for Nucleophilic Fluorination

Caption: A typical experimental workflow for nucleophilic fluorination using DIPEA·3HF.

Ring Opening of Epoxides

Diisopropylethylamine trihydrofluoride can also be employed for the regioselective ring-opening of epoxides to furnish fluorohydrins. The regioselectivity of the fluoride attack (at the more or less substituted carbon) can be influenced by the substrate and reaction conditions.[1]

Role in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[7]

Diisopropylethylamine trihydrofluoride serves as a key reagent in the synthesis of such fluorinated drug molecules and their intermediates.[6] Its mild nature is particularly advantageous when dealing with complex, multifunctional molecules that are common in drug discovery pipelines.

Safety and Handling

Diisopropylethylamine trihydrofluoride is a corrosive and toxic substance due to its hydrogen fluoride content. It should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. All reactions should be conducted in plastic or fluoropolymer labware, as hydrogen fluoride reacts with glass. In case of contact, immediate and specialized medical attention is required.

Conclusion

Diisopropylethylamine trihydrofluoride is a versatile and valuable reagent for the selective introduction of fluorine into organic molecules. Its ease of handling compared to other fluoride sources, combined with its mild reactivity, has established it as a staple in both academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in the laboratory.

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